Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride
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Overview
Description
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring fused to a pyrimidine ring, making it a valuable molecule for studying various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
Triazole-pyrimidine hybrids: These compounds share the pyrimidine ring but have different substituents, leading to varied biological activities.
Uniqueness
This compound is unique due to its specific combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying specific reactions and potential therapeutic applications .
Biological Activity
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their diverse biological activities. The synthesis typically involves the formation of the pyrimidine ring followed by the introduction of the azetidine moiety. Recent studies have optimized synthetic routes to enhance yield and purity, which are critical for subsequent biological evaluations .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways associated with inflammation and pain modulation .
Inhibition of NAPE-PLD
In a study examining structure–activity relationships (SAR) among pyrimidine derivatives, it was found that certain modifications enhanced the inhibitory potency against NAPE-PLD. This inhibition leads to decreased levels of bioactive lipids, which could modulate emotional behaviors and metabolic functions .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, revealing significant activity at low concentrations .
Compound | Target Organism | MIC (µg/mL) | Comments |
---|---|---|---|
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl | E. coli | 16 | Effective against gram-negative bacteria |
S. aureus | 8 | Effective against gram-positive bacteria |
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound in a controlled environment. The compound was tested against a panel of bacterial strains, demonstrating strong inhibition at concentrations significantly lower than those required for traditional antibiotics. This suggests potential for development as a novel antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory effects, this compound was assessed for its ability to modulate inflammatory responses in cellular models. The results indicated a reduction in pro-inflammatory cytokine production, which aligns with the inhibition of NAPE-PLD activity observed in earlier studies. This positions this compound as a candidate for further exploration in treating inflammatory diseases .
Properties
Molecular Formula |
C10H14ClN3O2 |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H13N3O2.ClH/c1-2-15-10(14)8-5-12-9(13-6-8)7-3-11-4-7;/h5-7,11H,2-4H2,1H3;1H |
InChI Key |
PAOHOXPMHFKMDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CNC2.Cl |
Origin of Product |
United States |
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